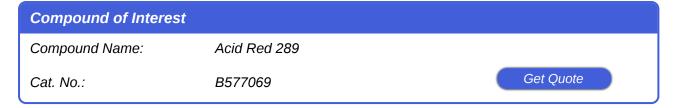


Application Notes and Protocols for Staining with Acid Red 289

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 289, also known as C.I. Acid Red 289, is a water-soluble, anionic azo dye belonging to the xanthene class.[1] Its vibrant red color and anionic properties make it suitable for a variety of industrial applications, as well as for use as a biological stain.[1][2] In biological staining, acid dyes are primarily used to stain basic cellular components, such as the cytoplasm, muscle, and connective tissue, through electrostatic interactions.[3] The negatively charged dye molecules bind to positively charged proteins in these structures. While specific protocols for the use of Acid Red 289 on cultured cell lines are not extensively documented in scientific literature, this document provides detailed, generalized protocols for its application in staining mammalian cell lines, such as fibroblasts and cancer cells. These protocols are based on the established principles of using acidic dyes for cytological and histological staining and should be optimized for specific cell lines and experimental conditions.

Physicochemical and Spectral Properties of Acid Red 289

A summary of the key properties of **Acid Red 289** is presented below, which is essential for designing staining protocols and imaging parameters.

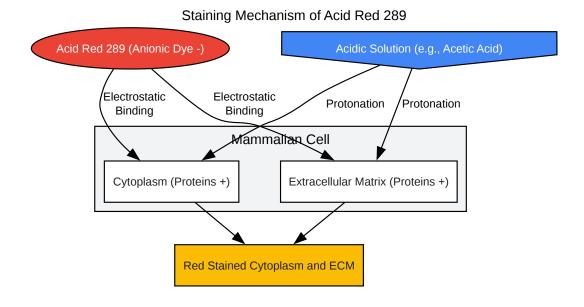


Property	Value	Reference
CAS Number	12220-28-9	[2][4][5]
C.I. Number	45110	[5]
Molecular Formula	C35H29N2NaO7S2	[2][5]
Molecular Weight	676.73 g/mol	[2]
Appearance	Dark red to brown powder	[2]
Solubility	Water-soluble	[6]
Maximum Absorption (λmax)	525-529 nm (in water)	[1][4]
Fluorescence Emission	500-700 nm (upon excitation with UV light at 254 nm in red fluorescent inks)	[1]

Staining Principle

The fundamental principle behind staining with **Acid Red 289** is the electrostatic attraction between the anionic dye and cationic cellular components. At an acidic pH, proteins within the cytoplasm and extracellular matrix become protonated, acquiring a net positive charge. The negatively charged sulfonate groups on the **Acid Red 289** molecule then bind to these positively charged sites, resulting in the characteristic red staining.





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Caption: General principle of Acid Red 289 staining.

General Protocol for Staining Adherent Mammalian Cells (e.g., Fibroblasts, Cancer Cell Lines)

This protocol provides a general framework for staining adherent cells cultured on coverslips or in chamber slides. Optimization of incubation times and concentrations is recommended.

Reagents and Materials

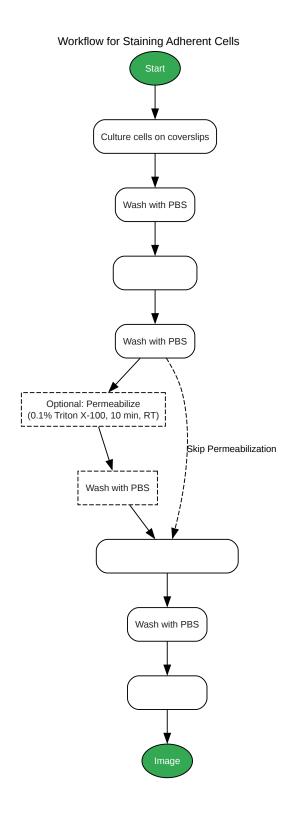
- Acid Red 289 Stock Solution (0.1% w/v): Dissolve 100 mg of Acid Red 289 powder in 100 mL of deionized water. Store at 4°C, protected from light.
- Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
- Permeabilization Solution (Optional): 0.1% Triton X-100 in PBS.



- Staining Solution (0.01% w/v): Dilute the 0.1% stock solution 1:10 in deionized water. Add
 0.5% acetic acid to acidify the solution.
- Washing Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
- Mounting Medium: Aqueous mounting medium.

Experimental Workflow





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Caption: Staining workflow for adherent mammalian cells.



Detailed Protocol

- Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or in chamber slides and culture until the desired confluency is reached.
- Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional): For staining intracellular components more effectively, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. If only extracellular matrix staining is desired, this step can be omitted.
- Washing (if permeabilized): If cells were permeabilized, wash them three times with PBS for 5 minutes each.
- Staining: Incubate the cells with the 0.01% **Acid Red 289** staining solution for 1-5 minutes at room temperature. The optimal staining time may vary depending on the cell line and should be determined empirically.
- Washing: Briefly rinse the cells with PBS to remove excess stain.
- Mounting: Mount the coverslip onto a glass slide using an aqueous mounting medium.
- Imaging: Visualize the stained cells using a bright-field or fluorescence microscope. For fluorescence, use an excitation wavelength around 525 nm and collect emission in the 550-700 nm range.

Protocol for Staining Cells in Suspension for Flow Cytometry

This protocol is designed for the analysis of cytoplasmic staining by flow cytometry.

Reagents and Materials

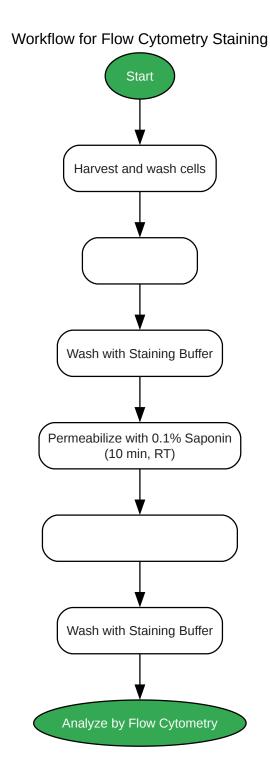
• Acid Red 289 Staining Solution (0.01% w/v): Prepare as described above.



- Cell Suspension: Single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
- Permeabilization Buffer: 0.1% Saponin in PBS.
- Staining/Wash Buffer: PBS with 1% BSA.

Experimental Workflow





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Caption: Staining workflow for flow cytometry analysis.



Detailed Protocol

- Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells twice with cold Staining/Wash Buffer by centrifugation at 300-400 x g for 5 minutes.
- Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature.
- Washing: Wash the cells twice with Staining/Wash Buffer.
- Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.
- Staining: Without washing, add the **Acid Red 289** Staining Solution to the permeabilized cells. Incubate for 15-30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with Staining/Wash Buffer.
- Analysis: Resuspend the cells in Staining/Wash Buffer and analyze on a flow cytometer.

Data Presentation and Expected Results Quantitative Staining Parameters (Hypothetical)

The following table presents hypothetical optimal staining parameters for two common cell lines. These values are illustrative and require experimental validation.

Parameter	Human Dermal Fibroblasts (HDF)	HeLa (Cervical Cancer Cell Line)
Optimal Dye Concentration	0.01% (w/v)	0.005% - 0.01% (w/v)
Optimal Staining Time	3-5 minutes	2-4 minutes
Fixation Time	15 minutes	15 minutes
Permeabilization Time	10 minutes	10 minutes

Expected Staining Patterns



- Fibroblasts: Expect strong staining of the cytoplasm and any secreted extracellular matrix.
 The nucleus should remain largely unstained or very lightly stained.
- Cancer Cells: Cytoplasmic staining is expected. The intensity may vary depending on the protein content and metabolic activity of the cells.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Staining	- Staining time too short- Dye concentration too low-Inadequate fixation or permeabilization	- Increase incubation time with the staining solution- Use a higher concentration of Acid Red 289- Optimize fixation and permeabilization steps
High Background Staining	- Staining time too long- Inadequate washing	- Reduce the staining incubation time- Increase the number and duration of washing steps
Precipitate Formation	- Dye solution is old or contaminated	- Filter the staining solution before use- Prepare fresh staining solution

Conclusion

Acid Red 289 is a versatile acidic dye with the potential for staining the cytoplasm and extracellular matrix of mammalian cells. While specific, validated protocols for its use in cell lines are not readily available, the general protocols provided here offer a solid foundation for researchers to develop and optimize their own staining procedures for fibroblasts, cancer cells, and other cell types. Careful optimization of dye concentration, incubation times, and fixation/permeabilization steps is crucial for achieving high-quality, reproducible results.

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